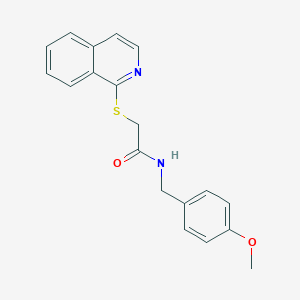![molecular formula C18H21NO5 B263321 N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as GW501516 or Endurobol, is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and improve athletic performance, it has gained popularity among athletes and bodybuilders.
作用机制
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. In addition, it has been shown to increase the expression of genes involved in muscle fiber type switching, which may explain its ability to enhance endurance and improve athletic performance.
Biochemical and Physiological Effects
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide is its ability to enhance endurance and improve athletic performance. This makes it a valuable tool for studying the effects of exercise on metabolism and gene expression. However, one of the limitations of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide is its potential to cause cancer in animal models. Therefore, caution should be taken when using this compound in lab experiments.
未来方向
There are several future directions for the research on N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia in humans. Another direction is to investigate its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease in humans. Furthermore, more research is needed to understand the mechanism of action of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide and its effects on gene expression and metabolism.
合成方法
The synthesis of N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps. The first step is the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetamide. The second step involves the reaction of 3-(2-methoxyethoxy)aniline with 2-(4-methoxyphenoxy)acetamide in the presence of potassium carbonate to form N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
科学研究应用
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its ability to enhance endurance and improve athletic performance.
属性
产品名称 |
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
分子式 |
C18H21NO5 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO5/c1-21-10-11-23-17-5-3-4-14(12-17)19-18(20)13-24-16-8-6-15(22-2)7-9-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
InChI 键 |
LWYAFHQKROSBHP-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
规范 SMILES |
COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)


